molecular formula C12H6Br2Cl2 B3332255 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl CAS No. 88194-42-7

3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl

Cat. No. B3332255
CAS RN: 88194-42-7
M. Wt: 380.9 g/mol
InChI Key: HXTSQAGEJGCAOR-UHFFFAOYSA-N
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Description

“3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl” is a chemical compound that belongs to the class of biphenyls. It has a molecular structure that includes two phenyl rings connected by a single bond .


Molecular Structure Analysis

The molecular structure of “3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with bromine and chlorine atoms substituted at the 3rd and 4th positions on both rings .

Future Directions

The future directions for research on “3,4-Dibromo-3’,4’-dichloro-1,1’-biphenyl” could include exploring its potential applications, studying its reactivity under various conditions, and investigating its environmental impact .

properties

IUPAC Name

1,2-dibromo-4-(3,4-dichlorophenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2Cl2/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12(16)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTSQAGEJGCAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707532
Record name 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88194-42-7
Record name 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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